Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate
Brand Name: Vulcanchem
CAS No.: 134970-49-3
VCID: VC21302223
InChI: InChI=1S/C11H18O5/c1-2-14-9(12)10(13)3-5-11(6-4-10)15-7-8-16-11/h13H,2-8H2,1H3
SMILES: CCOC(=O)C1(CCC2(CC1)OCCO2)O
Molecular Formula: C11H18O5
Molecular Weight: 230.26 g/mol

Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate

CAS No.: 134970-49-3

Cat. No.: VC21302223

Molecular Formula: C11H18O5

Molecular Weight: 230.26 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate - 134970-49-3

Specification

CAS No. 134970-49-3
Molecular Formula C11H18O5
Molecular Weight 230.26 g/mol
IUPAC Name ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate
Standard InChI InChI=1S/C11H18O5/c1-2-14-9(12)10(13)3-5-11(6-4-10)15-7-8-16-11/h13H,2-8H2,1H3
Standard InChI Key WPIGRKQDNYKUGH-UHFFFAOYSA-N
SMILES CCOC(=O)C1(CCC2(CC1)OCCO2)O
Canonical SMILES CCOC(=O)C1(CCC2(CC1)OCCO2)O

Introduction

Chemical Identity and Structural Characteristics

Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate features a spirocyclic structure with a dioxaspiro framework, which confers unique chemical and physical properties that make it valuable in various chemical applications. The compound's structure consists of a cyclohexane ring fused with a dioxolane ring at a spiro carbon center, with hydroxyl and ethyl carboxylate functional groups attached to the C-8 position of the cyclohexane ring.

Basic Chemical Properties

The compound exhibits specific chemical properties that are summarized in the following table:

PropertyValue
CAS Number134970-49-3
Molecular FormulaC11H18O5
Molecular Weight230.26 g/mol
IUPAC Nameethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate
Standard InChIInChI=1S/C11H18O5/c1-2-14-9(12)10(13)3-5-11(6-4-10)15-7-8-16-11/h13H,2-8H2,1H3
Standard InChIKeyWPIGRKQDNYKUGH-UHFFFAOYSA-N
SMILESCCOC(=O)C1(CCC2(CC1)OCCO2)O

These fundamental chemical properties establish the compound's identity and provide the foundation for understanding its behavior in various chemical reactions and biological systems.

Structural Features and Functional Groups

The compound contains several key functional groups that contribute to its chemical reactivity and potential applications:

  • A tertiary hydroxyl group at the C-8 position, which provides a site for hydrogen bonding and potential derivatization

  • An ethyl carboxylate group, offering opportunities for hydrolysis, transesterification, or amidation reactions

  • A dioxaspiro ring system, which contributes to the compound's unique three-dimensional structure and potential interactions with biological targets

These structural elements collectively determine the compound's physical properties, including solubility, stability, and reactivity patterns that are crucial for its applications in medicinal chemistry and pharmaceutical development.

Synthesis and Preparation Methods

The synthesis of Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate typically involves multi-step organic reactions that require careful control of reaction conditions to ensure high yields and purity of the desired product. While specific synthetic routes can vary depending on the starting materials and the desired scale of production, certain general approaches are commonly employed.

Multi-step Synthetic Pathways

The synthesis generally follows a pathway involving the following key steps:

  • Formation of the cyclohexanone derivative with an appropriately positioned ethyl carboxylate group

  • Protection of the ketone functionality through the formation of the 1,3-dioxolane ring

  • Introduction of the hydroxyl group at the C-8 position, often through controlled oxidation or hydroxylation reactions

Each of these steps requires specific reaction conditions, catalysts, and purification methods to achieve the desired stereochemistry and purity of the final product. The exact synthetic pathway may vary based on the laboratory scale, available starting materials, and specific requirements for the final compound.

Industrial Production Considerations

For industrial-scale production, factors such as cost-effectiveness, environmental impact, and scalability become paramount. Manufacturing facilities specializing in this compound, such as MolCore, produce high-purity material (NLT 98%) for pharmaceutical applications and research purposes. The production processes are typically conducted under controlled conditions with appropriate quality management systems, including ISO certifications, to ensure consistent product quality.

Applications in Medicinal Chemistry

Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate has established itself as a valuable compound in medicinal chemistry research, particularly as an intermediate in the synthesis of pharmaceutical compounds with various therapeutic applications.

Pharmaceutical Intermediates

The compound serves as a key intermediate in the synthesis of various therapeutic agents. Its unique structural features, particularly the spirocyclic framework and the strategically positioned functional groups, make it a versatile building block for constructing more complex molecular architectures with specific biological activities. Pharmaceutical companies utilize this compound in their drug discovery and development pipelines, focusing on creating novel therapeutic compounds with improved efficacy and safety profiles.

Structure-Activity Relationship Studies

In medicinal chemistry research, Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate's structural motifs can be incorporated into candidate molecules to investigate structure-activity relationships. The spirocyclic core provides rigidity to the molecule, which can enhance binding specificity to biological targets, while the hydroxyl and carboxylate functionalities offer sites for further modification to optimize pharmacokinetic properties or target interactions.

Interaction Studies with Biological Targets

Interaction studies involving this compound focus on its binding affinity with various biological targets, such as receptors or enzymes related to pain and inflammation pathways. These studies help elucidate its mechanism of action and therapeutic potential, providing crucial information for the rational design of novel drugs. The unique three-dimensional structure of the compound allows for specific spatial arrangements of functional groups that can interact with complementary sites on biological targets.

Related Compounds and Structural Analogues

Several compounds share structural similarities with Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate, each with unique properties and potential applications. Understanding these related compounds provides valuable context for appreciating the distinctive features and applications of the title compound.

Comparative Analysis of Structural Analogues

The following table presents a comparative analysis of Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate and its structural analogues:

Compound NameCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate134970-49-3C11H18O5230.26 g/molReference compound
Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate24730-88-9C12H20O4228.28 g/molMethyl group instead of hydroxyl group at C-8
Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate51787-77-0C10H17NO4215.25 g/molContains nitrogen in the ring system

These structural analogues demonstrate how minor modifications to the basic spirocyclic framework can produce compounds with distinct chemical and potentially different biological properties, highlighting the versatility of this class of compounds in medicinal chemistry research.

Structure-Property Relationships

The structural variations among these compounds result in different physical and chemical properties:

  • The replacement of the hydroxyl group with a methyl group in Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate reduces hydrogen bonding capacity and increases lipophilicity compared to the title compound.

  • The introduction of nitrogen in Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate creates a basic center, potentially allowing for salt formation and altering the compound's solubility profile and biological interactions.

These structure-property relationships are crucial for medicinal chemists when designing new compounds with specific physical, chemical, or biological properties targeted toward particular therapeutic applications.

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